molecular formula C14H17N3O2 B4948625 N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B4948625
M. Wt: 259.30 g/mol
InChI Key: CXMYEDPUJRALHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as BQU57, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BQU57 has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the kinase PAK4 by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. This compound also inhibits the protease ClpP by binding to its active site and preventing its activity. This leads to the accumulation of misfolded proteins, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to have antibacterial activity against various bacterial strains. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its specificity for its target enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One direction is the development of more potent and selective inhibitors of PAK4 and ClpP. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Additionally, the use of this compound as a tool for studying the role of PAK4 and ClpP in various cellular processes can provide valuable insights into the biology of these enzymes and proteins.

Synthesis Methods

The synthesis of N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzamide and ethyl bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with butylamine to form N-butyl-2-(2-aminophenyl)acetamide. Finally, oxidation of this compound with potassium permanganate yields this compound.

Scientific Research Applications

N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and proteins, including the kinase PAK4 and the protease ClpP. These enzymes and proteins are involved in various cellular processes, including cell proliferation, migration, and survival. Therefore, this compound has potential applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders.

Properties

IUPAC Name

N-butyl-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-3-8-15-13(18)9-17-10-16-12-7-5-4-6-11(12)14(17)19/h4-7,10H,2-3,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMYEDPUJRALHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.